molecular formula C4H8BrNO2 B145685 3-Aminodihydrofuran-2(3H)-one hydrobromide CAS No. 6305-38-0

3-Aminodihydrofuran-2(3H)-one hydrobromide

Cat. No.: B145685
CAS No.: 6305-38-0
M. Wt: 182.02 g/mol
InChI Key: MKLNTBLOABOJFZ-UHFFFAOYSA-N
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Description

3-Aminodihydrofuran-2(3H)-one hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C4H8BrNO2 and its molecular weight is 182.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41120. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Alpha-Amino-Gamma-Butyrolactone Hydrobromide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in peptide synthesis and can act as a precursor for the preparation of amino-keto-alcohols and β-amino acids . The compound’s interaction with enzymes such as calpain and lipid peroxidation inhibitors highlights its importance in biochemical pathways .

Cellular Effects

Alpha-Amino-Gamma-Butyrolactone Hydrobromide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, amino acid derivatives like this compound have been shown to influence the secretion of anabolic hormones and supply fuel during exercise . Additionally, it can prevent exercise-induced muscle damage and improve mental performance during stress-related tasks .

Molecular Mechanism

The molecular mechanism of Alpha-Amino-Gamma-Butyrolactone Hydrobromide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, thereby modulating their activity. For instance, it can act as a quorum sensing molecule by preparing β-ketoamide N-acylated-L-homoserine lactones . These interactions are crucial for its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alpha-Amino-Gamma-Butyrolactone Hydrobromide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that amino acid derivatives, including this compound, have ergogenic benefits that can influence physical, mental, and physiological activities over time . The long-term effects on cellular function are still being studied, but initial findings suggest that it remains stable under recommended storage conditions .

Dosage Effects in Animal Models

The effects of Alpha-Amino-Gamma-Butyrolactone Hydrobromide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as improved muscle function and mental performance. At higher doses, there could be potential toxic or adverse effects. Studies have shown that amino acid derivatives can have threshold effects, and it is important to determine the optimal dosage for desired outcomes .

Metabolic Pathways

Alpha-Amino-Gamma-Butyrolactone Hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolic functions. For example, it can be used to prepare N-acylhomoserine lactone analogs by reacting with substituted 2-chloro-N-phenylacetamide and different halides . These interactions affect metabolic flux and metabolite levels, highlighting its role in metabolic processes.

Transport and Distribution

The transport and distribution of Alpha-Amino-Gamma-Butyrolactone Hydrobromide within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins. It has been observed that amino acid derivatives can be transported efficiently within cells, ensuring their availability for biochemical reactions .

Subcellular Localization

Alpha-Amino-Gamma-Butyrolactone Hydrobromide’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that it exerts its effects at the right place within the cell, thereby modulating cellular processes effectively .

Properties

IUPAC Name

3-aminooxolan-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLNTBLOABOJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1192-20-7 (Parent)
Record name Hydrobromide alpha-amino-gamma-butyrolactone
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Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to light beige crystalline powder; [Acros Organics MSDS]
Record name alpha-Amino-gamma-butyrolactone hydrobromide
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CAS No.

6305-38-0
Record name Homoserine lactone hydrobromide
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Record name Hydrobromide alpha-amino-gamma-butyrolactone
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Record name 6305-38-0
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Record name Hydrobromide α-amino-γ-butyrolactone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminodihydrofuran-2(3H)-one hydrobromide
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3-Aminodihydrofuran-2(3H)-one hydrobromide
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3-Aminodihydrofuran-2(3H)-one hydrobromide
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Reactant of Route 5
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Reactant of Route 6
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